molecular formula C19H18N2O5 B4550722 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide

2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide

Cat. No.: B4550722
M. Wt: 354.4 g/mol
InChI Key: IMLUJTWQXHNHFI-CXUHLZMHSA-N
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Description

2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.12157168 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide serves as a significant compound in the synthesis of various chemical structures, demonstrating its versatility in chemical reactions. For instance, its utility is noted in the preparation of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, which further reacts with C,O-binucleophiles like acetylacetone and dimedone, leading to the formation of pyranone and chromene derivatives. This showcases the compound's role in synthesizing complex heterocycles and its importance in medicinal chemistry research, where such heterocycles are often key structures in drug molecules (Bondock, Tarhoni, & Fadda, 2014).

Biological Applications

The compound also finds applications in biological studies, particularly in the synthesis of derivatives with potential therapeutic activities. For example, derivatives synthesized from similar acrylamide compounds have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in cancer research. Such studies contribute to the ongoing search for new anticancer agents, demonstrating the compound's potential as a scaffold for developing novel therapeutics (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activities

Research on derivatives based on similar acrylamide structures has shown promising antimicrobial activities, indicating the potential use of this compound in developing new antimicrobial agents. Such studies are crucial for addressing the growing issue of antibiotic resistance by providing new molecular frameworks for antimicrobial drug development (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Material Science and Catalysis

Beyond its applications in medicinal chemistry and biology, the compound's derivatives are explored in materials science and catalysis. For instance, research involving acrylamide compounds in the development of photoswitchable materials demonstrates the potential of using such molecules in creating responsive materials. These materials could have applications in various fields, including smart coatings, sensors, and controlled drug delivery systems, showcasing the broader implications of research on this compound and its derivatives (Willner, Rubin, Shatzmiller, & Zor, 1993).

Properties

IUPAC Name

(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-12(22)20-16(9-13-3-8-17-18(10-13)26-11-25-17)19(23)21-14-4-6-15(24-2)7-5-14/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUJTWQXHNHFI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide
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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide
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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide
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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide
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2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.